molecular formula C12H17NO2S3 B2653816 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705102-01-7

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No. B2653816
CAS RN: 1705102-01-7
M. Wt: 303.45
InChI Key: DWJKVNLDYPMIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

  • Antimicrobial Applications : Some derivatives of sulfonamides, like "4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane," have shown promising results as antimicrobial agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities (Darwish et al., 2014).

  • Cancer Research : Certain derivatives have been explored for their potential in cancer treatment. For instance, compounds with a 4-sulfonyl group bearing substituents like thiophenyl have been studied for their preclinical antitumor activity and some have even progressed to clinical trials (Hunt et al., 2000).

  • Optical and Electronic Materials : Sulfone-substituted thiophene compounds, which could include "4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane," have been synthesized for use in nonlinear optical materials due to their high thermal stability and good transparency (Chou et al., 1996).

  • Anticonvulsant Properties : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, highlighting their potential use in neurological treatments (Thakur et al., 2017).

  • Inhibitors in Enzymatic Studies : Certain sulfonamide derivatives have been tested as inhibitors of enzymes like carbonic anhydrase, which play a role in various physiological functions and are of interest in cancer research (Morsy et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining its interactions with biological molecules, its effects on cellular processes, and any therapeutic effects it may have .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. This information is typically found in material safety data sheets .

properties

IUPAC Name

4-cyclopropylsulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S3/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJKVNLDYPMIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

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